molecular formula C15H8O12S2 B587777 Rhein Disulfate CAS No. 1246815-66-6

Rhein Disulfate

Cat. No.: B587777
CAS No.: 1246815-66-6
M. Wt: 444.337
InChI Key: RYQCYAMIJLHXBC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Rhein Disulfate typically involves the sulfonation of Rhein. One common method includes reacting Rhein with sulfuric acid under controlled conditions to introduce sulfooxy groups at specific positions on the anthraquinone ring. The reaction conditions, such as temperature and concentration of sulfuric acid, are crucial to ensure the selective formation of this compound. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and yield.

Chemical Reactions Analysis

Rhein Disulfate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acids, while substitution reactions can produce various Rhein derivatives.

Scientific Research Applications

Rhein Disulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Rhein Disulfate involves its ability to form disulfide bonds, which can influence the structure and function of proteins. This compound can inhibit the activity of certain enzymes by forming disulfide bonds with cysteine residues in the active site. This inhibition can affect various cellular pathways, including those involved in inflammation and cancer progression .

Comparison with Similar Compounds

Rhein Disulfate can be compared with other disulfide-containing compounds such as:

This compound is unique due to its anthraquinone structure and specific sulfooxy groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

9,10-dioxo-4,5-disulfooxyanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O12S2/c16-13-7-2-1-3-9(26-28(20,21)22)11(7)14(17)12-8(13)4-6(15(18)19)5-10(12)27-29(23,24)25/h1-5H,(H,18,19)(H,20,21,22)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQCYAMIJLHXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OS(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3OS(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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